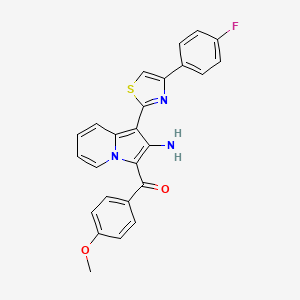

![molecular formula C18H11N3O4 B2537944 6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 919213-50-6](/img/structure/B2537944.png)

6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

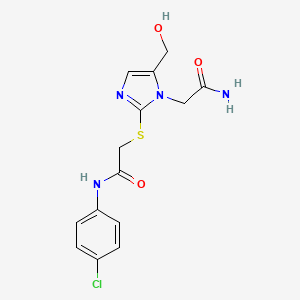

The compound “6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a derivative of isoquinoline, which is an important class of natural alkaloids . Isoquinoline and its derivatives demonstrate a wide range of biological activities and are considered as important components of many biologically active products .

Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention over the years . Current research focuses on the development of initial compounds from pre-functionalized o-alkynlaryl-aldehyde/ketones and from arylaldehydes and alkynes in situ . Catalytic methods based on strong acids or alkali, transition metal ions, and non-metal catalysts are also being developed .Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is complex and diverse, contributing to their wide range of biological activities . The core structure of these compounds is a heterocyclic ring, which can be modified in various ways to create different derivatives .Chemical Reactions Analysis

Isoquinoline derivatives can undergo a variety of chemical reactions. For example, the Pictet–Spengler cyclization is a common reaction used in the synthesis of these compounds . Other reactions involve the use of aromatic aldehydes and aminoacetal as initial compounds in producing isoquinolines by cyclization under acidic conditions .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

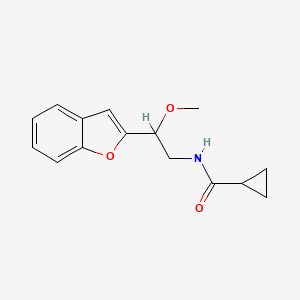

The compound is part of the diazine alkaloid scaffold, which is a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit various activities such as:

Anti-Ulcerative Colitis Activity

Certain derivatives of the compound have been synthesized and screened for their activities against ulcerative colitis . Some compounds have shown remarkable effects with different potentials against acetic acid-induced colitis model in rats .

Anti-Inflammatory Activities

The compounds have shown anti-inflammatory activities which appear as phospholipase A2 (hGIIA) and/or through protease inhibitor potentials .

Antimicrobial Activity

The synthesized 1,3,4-thiadiazole derivatives of the compound were tested against E. coli, B. mycoides, and C. albicans . Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Wirkmechanismus

Zukünftige Richtungen

The future directions in the field of isoquinoline derivatives research include the development of new strategies for their synthesis , the exploration of their biological potential , and the construction of the core scaffold . The development of novel isoquinoline analogs with potent biological activity is a key focus in this field .

Eigenschaften

IUPAC Name |

6-amino-2-(4-nitrophenyl)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O4/c19-15-9-8-14-16-12(15)2-1-3-13(16)17(22)20(18(14)23)10-4-6-11(7-5-10)21(24)25/h1-9H,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWXOIFQPQAAMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide](/img/structure/B2537877.png)

![2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2537879.png)